molecular formula C12H15F3N2 B1425812 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline CAS No. 1266330-17-9

4-(4-Trifluoromethyl-piperidin-1-yl)-aniline

Cat. No.: B1425812
CAS No.: 1266330-17-9
M. Wt: 244.26 g/mol
InChI Key: MRTVLSNZOHIYRU-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethyl-piperidin-1-yl)-aniline is an organic compound with the molecular formula C12H15F3N2. It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethyl-piperidin-1-yl)-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This leads to the modulation of specific pathways involved in cell signaling, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

4-[4-(trifluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)9-5-7-17(8-6-9)11-3-1-10(16)2-4-11/h1-4,9H,5-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTVLSNZOHIYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734899
Record name 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266330-17-9
Record name 4-[4-(Trifluoromethyl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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